molecular formula C6H4ClN3 B2487006 4-Chloro-6-methylpyrimidine-5-carbonitrile CAS No. 425395-73-9

4-Chloro-6-methylpyrimidine-5-carbonitrile

Cat. No.: B2487006
CAS No.: 425395-73-9
M. Wt: 153.57
InChI Key: DGFULNPICFYUOW-UHFFFAOYSA-N
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Description

4-Chloro-6-methylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4ClN3. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylpyrimidine-5-carbonitrile typically involves the chlorination of 6-methylpyrimidine-5-carbonitrile. One common method includes the reaction of 6-methylpyrimidine-5-carbonitrile with phosphorus oxychloride (POCl3) at elevated temperatures. The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Chloro-6-methylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylpyrimidine-6-carbonitrile
  • 4-Chloro-2-methylpyrimidine-5-carbonitrile
  • 6-Chloro-4-methylpyrimidine-5-carbonitrile

Uniqueness

4-Chloro-6-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the chlorine and methyl groups on the pyrimidine ring influences its interaction with various reagents and biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-chloro-6-methylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-5(2-8)6(7)10-3-9-4/h3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFULNPICFYUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425395-73-9
Record name 4-chloro-6-methylpyrimidine-5-carbonitrile
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